CB1 Receptor Antagonism: Class-Level Evidence from the Patent Genus
The compound is structurally encompassed within a genus of substituted pyrimidines claimed as antagonists and/or inverse agonists of the Cannabinoid-1 (CB1) receptor. The patent asserts utility in treating obesity, eating disorders, and substance abuse, placing the compound in the same functional class as rimonabant (SR141716A). However, no specific binding affinity (Ki), IC₅₀, or EC₅₀ value for 338962-04-2 versus SR141716A or other CB1 antagonists is publicly reported [1].
| Evidence Dimension | CB1 receptor functional antagonism |
|---|---|
| Target Compound Data | No specific quantitative data available. |
| Comparator Or Baseline | Rimonabant (SR141716A): CB1 Ki = ~2 nM (literature reference value). |
| Quantified Difference | Cannot be calculated; target compound lacks publicly disclosed potency metrics. |
| Conditions | Patent genus disclosure (US 2005/0245554 A1); no specific assay data for the compound. |
Why This Matters
Establishes the intended therapeutic target class, which is the basis for procurement; however, the absence of specific quantitative parameters means selection over known CB1 antagonists cannot be based on potency.
- [1] Kopka, I. E., Li, B., & Hagmann, W. K. (2005). Substituted pyrimidines. U.S. Patent Application No. 10/527561. (US 2005/0245554 A1). View Source
